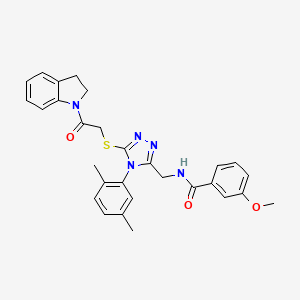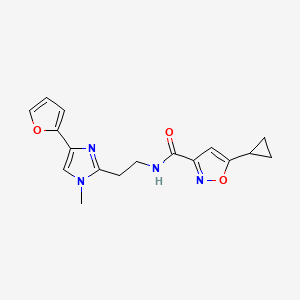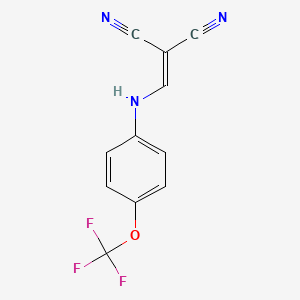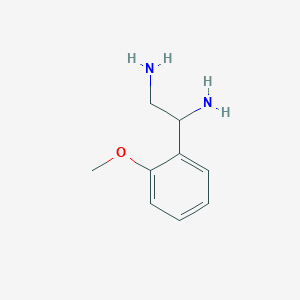
2-(2-Quinoxalinylthio)propanoic acid
Descripción general
Descripción
2-(2-Quinoxalinylthio)propanoic acid is a quinoxaline derivative. It has a molecular formula of C11H10N2O2S and an average mass of 234.274 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
2-(2-Quinoxalinylthio)propanoic acid derivatives demonstrate significant utility in corrosion inhibition. A study by Olasunkanmi and Ebenso (2019) explored the effectiveness of two quinoxaline-based propanones as corrosion inhibitors for mild steel in hydrochloric acid. These compounds displayed mixed-type inhibitive action, suggesting their potential in protecting steel surfaces against corrosion in acidic environments (Olasunkanmi & Ebenso, 2019).
Antimicrobial Drug Development
The molecular structure of 3-Quinolin-4-one propanoic acids, which include this compound derivatives, has been investigated for its potential in antimicrobial drug development. Zubkov et al. (2016) analyzed analytical methods for quality control of these compounds, highlighting their resemblance to fluoroquinolone antibiotics and their prospective use in creating new antimicrobial drugs (Zubkov et al., 2016).
Herbicidal Activities
Derivatives of this compound have shown excellent herbicidal activity against various grass weeds. Gozyo et al. (2010) described the herbicidal activities of 22 derivatives against both annual and perennial weeds, with particular effectiveness against grasses like Echinochloa crus-galli and Digitaria sanguinalis, while being non-toxic to broadleaf crops (Gozyo et al., 2010).
Synthesis of Biologically Active Compounds
The synthesis of 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in creating biologically active 2-thioxo-1,3-thiazan-4-ones, involves derivatives of this compound. Orlinskii (1996) detailed a synthesis method that significantly shortens the process, demonstrating the compound's role in producing biologically active molecules (Orlinskii, 1996).
Antileukotrienic Drugs Synthesis
The compound has been used in the synthesis of potential antileukotrienic drugs. Jampílek et al. (2004) described the synthesis of specific derivatives, highlighting their potential in inhibiting platelet aggregation and demonstrating their relevance in developing new medicinal compounds (Jampílek et al., 2004).
Chemical Characterization and Volatile Profiles
Characterizing the volatile profiles of various compounds, including derivatives of this compound, is critical for understanding their chemical properties. Song et al. (2021) analyzed the volatile profiles of different quinoas using gas chromatography-ion mobility spectrometry, contributing to the broader understanding of chemical characterization techniques (Song et al., 2021).
Cancer Research
This compound has been explored for its potential in cancer treatment. Reiners et al. (2009) investigated quinoxaline derivatives like this compound for their abilities to induce cell cycle arrest and promote cell death in cancer therapy (Reiners et al., 2009).
Propiedades
IUPAC Name |
2-quinoxalin-2-ylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7(11(14)15)16-10-6-12-8-4-2-3-5-9(8)13-10/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEUQCFQLZLPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-2-chloro-N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]pyridine-3-carboxamide](/img/structure/B2636874.png)

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2636876.png)
![N-[(8-Methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2636881.png)


![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636885.png)


![N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide](/img/structure/B2636889.png)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide](/img/structure/B2636891.png)
![N-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]prop-2-enamide](/img/structure/B2636893.png)

